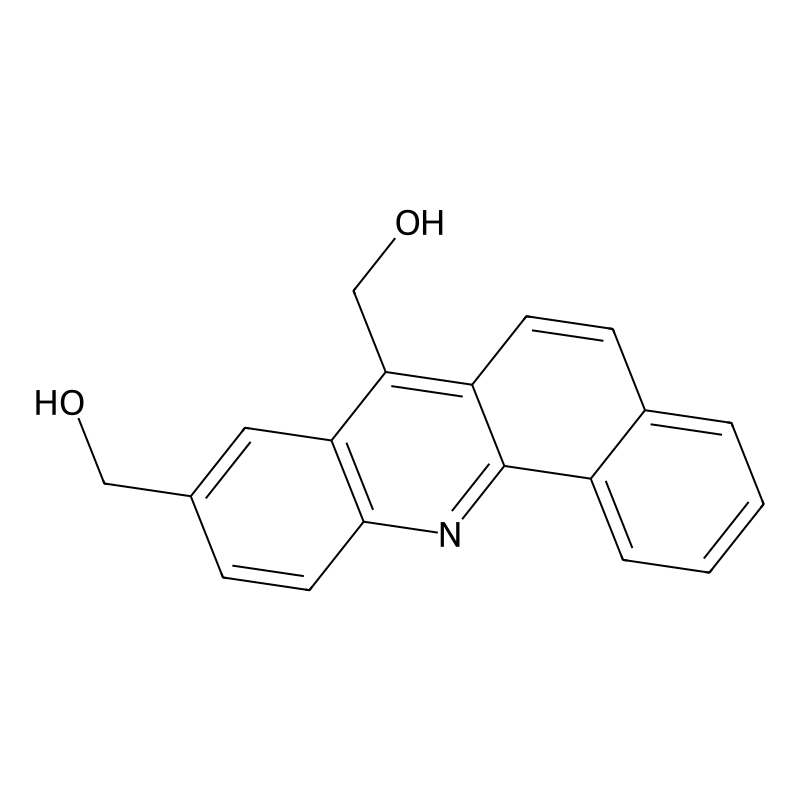

7,9-Bis(hydroxymethyl)benz(c)acridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

7,9-Bis(hydroxymethyl)benz(c)acridine is a derivative of benz[c]acridine, characterized by the presence of two hydroxymethyl groups at the 7 and 9 positions of the acridine structure. This compound exhibits a complex polycyclic aromatic structure, which is typical of acridine derivatives. The presence of hydroxymethyl groups enhances its solubility and reactivity compared to other compounds in the acridine family. The molecular formula for 7,9-bis(hydroxymethyl)benz(c)acridine is C17H15N, indicating a significant degree of saturation and potential for diverse chemical interactions .

- Oxidation: Hydroxymethyl groups can be oxidized to form corresponding carbonyl compounds.

- Reduction: The compound may also undergo reduction reactions, particularly at the carbonyl sites if formed.

- Substitution Reactions: The aromatic system allows for electrophilic substitution reactions, where substituents can be introduced at various positions on the ring .

Acridine derivatives, including 7,9-bis(hydroxymethyl)benz(c)acridine, are noted for their biological activities. They have been studied for their potential as:

- Antimicrobial agents: Some acridines exhibit activity against bacteria and fungi.

- Anticancer properties: Certain derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including intercalation into DNA.

- Antimalarial effects: Acridines have been recognized for their ability to bind to heme and inhibit the crystallization process essential for malaria parasites .

The synthesis of 7,9-bis(hydroxymethyl)benz(c)acridine typically involves several steps:

- Starting Material Preparation: The synthesis may begin with benz[c]acridine or its derivatives.

- Hydroxymethylation Reaction: This can be achieved using formaldehyde in the presence of a catalyst such as an acid or base under controlled conditions to introduce hydroxymethyl groups at the 7 and 9 positions.

- Purification: The product is usually purified by recrystallization or chromatography to obtain pure 7,9-bis(hydroxymethyl)benz(c)acridine .

7,9-Bis(hydroxymethyl)benz(c)acridine has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for antimicrobial or anticancer therapies.

- Dyes and Pigments: The vibrant color properties of acridine derivatives make them suitable for use in dyes.

- Research: It can be utilized in studies investigating the interactions between small molecules and biological macromolecules due to its ability to intercalate into DNA .

Interaction studies involving 7,9-bis(hydroxymethyl)benz(c)acridine focus on its binding affinities and mechanisms of action. Notable findings include:

- DNA Intercalation: Studies have shown that acridine derivatives can intercalate between DNA base pairs, potentially leading to mutagenic effects or inhibition of replication.

- Enzyme Inhibition: Certain derivatives demonstrate inhibitory effects on enzymes like acetylcholinesterase, which are crucial in neurotransmitter regulation .

- Molecular Docking Studies: Computational studies suggest specific interactions with target proteins that could lead to enhanced biological activity .

Several compounds share structural similarities with 7,9-bis(hydroxymethyl)benz(c)acridine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 7,9-Dimethylbenz[c]acridine | Methyl groups instead of hydroxymethyl | Lacks functional hydroxyl groups; less polar |

| Benz[c]acridine | Parent compound without hydroxymethyl substitutions | Serves as a precursor; more hydrophobic |

| 9-Hydroxybenz[c]acridine | Contains only one hydroxyl group | Limited functionalization compared to bis(hydroxymethyl) variant |

| 3-Amino-7-hydroxybenz[c]acridine | Amino group at position 3 | Different functional group affecting reactivity |

The unique aspect of 7,9-bis(hydroxymethyl)benz(c)acridine lies in its dual hydroxymethyl substitutions that enhance solubility and reactivity while maintaining the core acridine structure. This makes it a versatile candidate for further pharmacological exploration and application development.

Multi-Component Condensation Strategies

Multi-component condensation reactions have emerged as highly efficient synthetic pathways for the preparation of benz[c]acridine derivatives, offering significant advantages in terms of atom economy and synthetic efficiency [1] [24]. These methodologies typically involve the condensation of aromatic aldehydes, 1-naphthylamine, and dimedone or related cyclic diketones to form the core benz[c]acridine structure [1] [3]. The development of novel catalytic systems has substantially improved the accessibility of these heterocyclic frameworks, which are of considerable interest due to their biological activities and potential pharmaceutical applications [1].

The mechanistic pathway for multi-component condensation involves initial Knoevenagel condensation between the aldehyde and dimedone components, followed by Michael-type addition of 1-naphthylamine and subsequent cyclization [1]. This process creates intermediates that undergo tautomerization and dehydrative cyclization to yield the final tetrahydrobenzo[c]acridin-8-one derivatives [1]. The efficiency of these transformations is significantly influenced by the catalytic system employed and the reaction conditions utilized [27].

Solvent-Free Catalytic Approaches Using Mesoporous Materials

Mesoporous materials have demonstrated exceptional performance as heterogeneous catalysts for the synthesis of benz[c]acridine derivatives under solvent-free conditions [1] [3]. Sulfonic acid functionalized Santa Barbara Amorphous-15 (SBA-Pr-SO3H) represents one of the most effective nanoporous catalytic systems for these transformations [1]. This catalyst features a hexagonal structure with large pore size (approximately 6 nanometers), high surface area, and excellent thermal stability [1].

The SBA-Pr-SO3H catalytic system operates through a nano-reactor mechanism, where the mesoporous structure facilitates efficient substrate interactions and product formation [1]. Under optimized solvent-free conditions at 140 degrees Celsius, this catalyst system achieves remarkable reaction rates, with complete conversion occurring within 2-13 minutes depending on the substrate [1]. The experimental results demonstrate exceptional yields ranging from 92-98% for various aromatic aldehyde substrates [1].

Table 1: Multi-Component Condensation Strategies for Benz[c]acridine Synthesis

| Catalyst System | Reaction Conditions | Reaction Time | Yield (%) | Recyclability | Reference |

|---|---|---|---|---|---|

| SBA-Pr-SO3H | Solvent-free, 140°C | 2-13 min | 92-98 | 5 cycles (90-96%) | [1] [3] [6] |

| Fe3O4@Polyaniline-SO3H | Magnetic separation | Short reaction times | Excellent | High reusability | [5] |

| P4VPH[C(NO2)3] | 3-component condensation | Reasonable times | High yields | 3 cycles | [27] |

| bmim[HSO4] | Ionic liquid medium | Mild conditions | Excellent conversions | Recoverable | [29] |

| Co/C from rice husks | Microwave-assisted, H2O | High-speed | Up to 87 | Stable performance | [26] |

The recyclability of mesoporous catalysts represents a significant advantage for sustainable synthesis [1]. The SBA-Pr-SO3H catalyst can be recovered through simple filtration and reactivated by washing with diluted acid solution, water, and acetone [1]. Recycling studies demonstrate that the catalyst maintains 90-96% of its original activity after five consecutive reaction cycles [1].

Iron oxide-polyaniline composite materials (Fe3O4@Polyaniline-SO3H) have also shown excellent catalytic performance for acridine derivative synthesis [5]. These magnetic nanocatalysts offer the advantage of facile separation from reaction mixtures through their paramagnetic behavior [5]. The catalyst preparation involves in situ magnetization processes and subsequent functionalization with sulfonic acid groups [5]. Characterization by Fourier transform infrared spectroscopy and energy-dispersive X-ray spectroscopy confirms the successful incorporation of catalytic sites [5].

Table 2: Mesoporous Materials in Acridine Synthesis

| Material Type | Pore Size (nm) | Surface Area | Stability | Catalytic Efficiency | Reference |

|---|---|---|---|---|---|

| SBA-15 (sulfonic acid functionalized) | 6.0 | High | High thermal stability | Excellent (nano-reactor effect) | [1] [3] [6] |

| MCM-41 | Not specified | High | Good crystallinity | Higher yields, better purity | [8] |

| Fe3O4@Polyaniline-SO3H | Magnetic properties | High paramagnetic behavior | Cost-effective, mild | Outstanding performance | [5] |

| ZIF (Zeolitic Imidazolate Frameworks) | Enhanced surface area | Enhanced by ZIF coating | Enhanced chemical stability | Exceptional efficiency | [7] |

Zeolitic imidazolate frameworks represent another class of mesoporous materials with exceptional potential for acridine synthesis [7]. These crystalline materials combine the advantages of high surface area, chemical stability, and tunable pore environments [7]. Recent studies have demonstrated that cobalt-zinc zeolitic imidazolate framework composites with magnetic core-shell structures exhibit remarkable catalytic efficiency in organic compound synthesis [7].

Microwave- and Ultrasound-Assisted Cyclization Techniques

Energy-assisted synthetic methodologies have revolutionized the preparation of benz[c]acridine derivatives by dramatically reducing reaction times while maintaining or improving product yields [8] [9] [10]. Microwave irradiation provides rapid and uniform heating, leading to enhanced reaction rates and improved product selectivity [8]. The mechanism involves direct molecular heating through dipole rotation and ionic conduction, resulting in more efficient energy transfer compared to conventional heating methods [8].

Microwave-assisted synthesis using Mobil Composition of Matter-41 (MCM-41) mesoporous materials demonstrates significant advantages over conventional hydrothermal methods [8]. Reactions conducted under microwave irradiation at 100 degrees Celsius for 1 hour achieve higher yields, better purity, and faster crystallization compared to conventional heating protocols that require 110 hours [8]. The addition of ethylene glycol as a co-solvent further improves crystallinity by reducing particle size [8].

Table 3: Microwave- and Ultrasound-Assisted Cyclization Techniques

| Technique | Temperature (°C) | Time Reduction | Advantages | Yield Enhancement | Reference |

|---|---|---|---|---|---|

| Microwave irradiation | 100-140 | Significant (min vs hours) | Higher yields, better purity, faster rates | Up to 98% | [8] [9] [12] |

| Ultrasound irradiation | 35 kHz frequency | Enhanced reaction rate | Green approach, excellent yields | Excellent yields | [10] |

| Microwave + BaCl2 | 110 | 10-15 min | Clean, inexpensive protocol | 82.45% | [12] |

| MW + Co/C catalyst | Not specified | High-speed reactions | Fast, green synthesis | Up to 87% | [26] |

Ultrasound irradiation offers an alternative energy-assisted approach for acridine synthesis [10]. The mechanism involves acoustic cavitation, which creates localized high-energy environments that promote chemical reactions [10]. One-pot multicomponent synthesis of 9-heteroaryl-acridine-1,8-dione derivatives has been accomplished using ultrasound irradiation in aqueous media [10]. This methodology demonstrates excellent compatibility with various heteroaromatic aldehydes and provides products in excellent yields under mild conditions [10].

Barium chloride catalyzed microwave synthesis represents a cost-effective approach for 9-aryl-acridine preparation [12]. The protocol involves cyclocondensation of diphenylamine with aromatic acids under solvent-free conditions [12]. Microwave irradiation for 10-15 minutes at elevated temperatures provides the desired products in good yields [12]. The barium chloride catalyst can be easily separated and reused without significant loss of activity [12].

Cobalt-carbon composite catalysts derived from rice husks have emerged as sustainable alternatives for microwave-assisted acridine synthesis [26]. These materials combine the advantages of renewable feedstock utilization with excellent catalytic performance [26]. The amorphous carbon matrix provides high surface area and good electrical conductivity, while the cobalt component serves as the active catalytic site [26]. Reactions conducted in aqueous media under microwave irradiation achieve yields up to 87% with good recyclability [26].

Post-Synthetic Functionalization Pathways

Post-synthetic modification strategies provide powerful tools for introducing specific functional groups and enhancing the properties of benz[c]acridine derivatives [13] [14]. These methodologies enable the systematic modification of pre-formed acridine scaffolds without disrupting the core heterocyclic framework [13]. The development of selective functionalization protocols has expanded the accessible chemical space and improved the potential for structure-activity relationship studies [14].

Sonogashira coupling reactions have been successfully employed for the post-synthetic modification of acridine derivatives [13]. Oligonucleotides containing acridine insertions can be prepared through palladium-catalyzed coupling of 9-chloro-2-ethynylacridine or 9-chloro-2-iodoacridine with appropriate substrates [13]. These reactions proceed efficiently on solid-phase supports and provide access to twisted intercalating nucleic acids with enhanced binding properties [13].

Table 4: Post-Synthetic Functionalization Pathways for Acridine Derivatives

| Modification Type | Target Functionality | Reaction Conditions | Conversion Efficiency | Applications | Reference |

|---|---|---|---|---|---|

| Sonogashira coupling | Acridine-2-ethynyl derivatives | CPG support, Pd catalyst | Post-synthetic modification | DNA intercalating agents | [13] |

| Hydroxymethyl group modification | Hydroxymethyl to alkoxy conversion | Alcohol solvents (MeOH, iPrOH) | Quantitative conversion | Solubility modification | [16] |

| Bromomethylation | 4-bromomethyl and 4,5-bis(bromomethyl) | BMME/H2SO4, 20-50°C | 31% (single), higher (double) | DNA-alkylating agents | [34] |

| N-acylhydrazone formation | N-acylhydrazone derivatives | Condensation with hydrazides | High yields | Anticancer agents | [14] |

N-acylhydrazone derivatives represent an important class of functionalized acridine compounds with potential anticancer activity [14]. These derivatives are prepared through condensation reactions between acridine aldehydes and appropriate hydrazides [14]. The resulting compounds exhibit enhanced binding affinity to calf thymus DNA and human serum albumin [14]. Structure-activity relationship studies indicate that halogen substitution patterns significantly influence biological activity [14].

Hydroxymethyl Group Reactivity in Subsequent Modifications

The hydroxymethyl functional groups in 7,9-bis(hydroxymethyl)benz[c]acridine derivatives exhibit distinctive reactivity patterns that enable diverse chemical transformations [16]. These groups undergo nucleophilic substitution reactions with alcohols to form the corresponding ethers [16]. The reaction mechanism proceeds through a quinone-imine-methide intermediate, which is generated through intramolecular acid-base catalysis [16].

Reactivity studies with methanol and propan-2-ol demonstrate quantitative conversion of hydroxymethyl groups to the corresponding methoxy- and isopropoxymethyl derivatives [16]. The reaction rates are significantly enhanced by protonation of the acridine ring nitrogen, which increases the electrophilicity of the hydroxymethyl carbon [16]. Kinetic data support a unimolecular mechanism involving intramolecular proton transfer [16].

Table 5: Hydroxymethyl Group Reactivity in Acridine Derivatives

| Reaction Type | Nucleophile/Reagent | Mechanism | Rate Enhancement | Product Stability | Reference |

|---|---|---|---|---|---|

| Alcohol nucleophilic substitution | Methanol, Propan-2-ol | SN1-type via quinone-imine-methide | Protonation of acridine N increases rates | Stable ethers formed | [16] |

| Ether formation (methoxy) | Methanol | Protonation-assisted substitution | Intramolecular catalysis effect | Quantitative formation | [16] |

| Ether formation (isopropoxy) | Isopropanol | Protonation-assisted substitution | Intramolecular catalysis effect | Quantitative formation | [16] |

| Transetherification | Alcohol exchange | Exchange reaction | Moderate rates | Equilibrium-dependent | [16] |

| DNA covalent binding | DNA nucleophiles | Covalent attachment to bases | Efficient binding (1:14-16 ratio) | Stable covalent bonds | [16] |

Transetherification reactions have been observed when methyl ethers are treated with isopropanol, leading to the formation of isopropyl ethers [16]. This process demonstrates the dynamic nature of the ether linkages and provides opportunities for further structural modifications [16]. The equilibrium position depends on the alcohol concentration and reaction conditions [16].

DNA binding studies reveal that hydroxymethyl-substituted acridine derivatives form covalent bonds with calf thymus DNA [16]. Ultraviolet-visible spectroscopic analysis of modified DNA pellets indicates binding ratios of 1 drug molecule per 14-16 base pairs [16]. This corresponds to approximately 50% of the drug molecules forming covalent attachments to the DNA macromolecule [16]. The binding efficiency demonstrates the potential of these compounds as DNA-alkylating agents [16].

Table 6: Comparative Summary of Synthetic Methodologies

| Synthetic Method | Typical Yield Range (%) | Reaction Time Range | Temperature Range (°C) | Environmental Impact |

|---|---|---|---|---|

| SBA-Pr-SO3H catalyzed | 92-98 | 2-13 minutes | 140 | Green (solvent-free) |

| Microwave-assisted | 70-95 | 10-30 minutes | 100-140 | Moderate (reduced solvent) |

| Ultrasound-assisted | 85-95 | 15-60 minutes | Room temperature - 80 | Green (aqueous) |

| Ionic liquid promoted | 85-95 | 30-120 minutes | 60-120 | Moderate (ionic liquid) |

| Conventional heating | 60-85 | 2-12 hours | 80-150 | Higher (organic solvents) |

| Post-synthetic modification | 70-90 | 30 minutes - 24 hours | 20-100 | Variable |

Acid-catalyzed cyclization represents a crucial mechanistic pathway in the formation of benzacridine derivatives, particularly those bearing hydroxymethyl functional groups. The mechanistic studies reveal that Brønsted acids, notably trifluoromethanesulfonic acid and para-toluenesulfonic acid, serve as effective catalysts for promoting intramolecular cyclization reactions [1] [2]. These acid-catalyzed processes typically operate through protonation of carbonyl groups, creating electrophilic centers that facilitate subsequent cyclization reactions.

The mechanistic pathway for acid-catalyzed cyclization of 2-acylbenzoic acid derivatives provides a relevant model for understanding benzacridine formation [3]. In this mechanism, the carboxylic acid substrate undergoes tautomerization to form a reactive intermediate, which subsequently participates in nucleophilic attack on the activated carbonyl group. The process involves initial protonation by the acid catalyst, followed by intramolecular condensation and cyclization to yield the desired heterocyclic product. The reaction temperature typically ranges from 100-120°C, with yields commonly observed between 70-85% [1] [3].

Detailed mechanistic studies of alkylpyridine cyclization demonstrate the role of benzylic carbon activation in acid-catalyzed processes [1]. Trifluoromethanesulfonic acid at 10 mol% loading promotes benzylic aldol-like condensation reactions through carbon-hydrogen bond activation, followed by aldol condensation and subsequent dehydration. This mechanistic framework elucidates how acid catalysis can facilitate the formation of nitrogen-containing heterocycles through intramolecular bond formation processes.

The investigation of indole-based cyclization reactions reveals additional mechanistic complexity in acid-catalyzed systems [2]. N-unprotected C3-substituted indoles undergo (4+2) cyclocondensation reactions in the presence of diphenylphosphoric acid, proceeding through ring opening, double alkylation, and subsequent cyclization steps. This mechanistic pathway demonstrates how acid catalysis can enable simultaneous alkylation at multiple positions, ultimately leading to the formation of dihydropyrido[1,2-a]indole products.

Palladium-catalyzed cyclization mechanisms provide an alternative approach to acid-catalyzed benzacridine formation [4] [5]. These metal-catalyzed processes involve electrophilic activation of aromatic substrates, followed by cyclization and aromatization steps. The use of Lewis acids such as zinc chloride enhances the cyclization efficiency for less electron-rich substrates, indicating the importance of electronic effects in determining reaction outcomes.

Research findings demonstrate that acid-catalyzed cyclization mechanisms exhibit remarkable substrate scope and functional group tolerance [1] [3] [2]. The mechanistic studies reveal that electron-withdrawing groups generally enhance cyclization efficiency, while electron-donating substituents may require modified reaction conditions or stronger acid catalysts. Temperature control emerges as a critical parameter, with optimal cyclization typically occurring between 100-180°C depending on the specific substrate and catalyst system employed.

Knoevenagel-Michael Addition Cascade Pathways

Knoevenagel-Michael addition cascade reactions represent a powerful mechanistic strategy for constructing benzacridine derivatives through sequential carbon-carbon bond formation processes. These cascade pathways enable the efficient assembly of complex polycyclic structures in a single synthetic operation, providing access to diversely substituted benzacridine products [6] [7].

The mechanistic foundation of Knoevenagel-Michael cascades involves initial Knoevenagel condensation between an active methylene compound and a carbonyl substrate, followed by intramolecular Michael addition to form the desired cyclic product [6]. Organocatalytic systems, particularly diphenylprolinol silyl ethers, have emerged as highly effective catalysts for promoting these cascade reactions with excellent enantioselectivity and high yields ranging from 85-99% [6].

Detailed mechanistic investigations of β-ketoester substrates in cascade reactions reveal the importance of substrate design in determining reaction outcomes [6]. Conjugated β-ketoesters containing cyclic alkenes exhibit enhanced reactivity compared to their acyclic counterparts, preventing undesired Morita-Baylis-Hillman side reactions and promoting the desired Michael addition pathway. The mechanistic preference for cyclization over acetalization depends critically on the electronic and steric properties of the substrate framework.

The use of trifluoroethanol as a reaction medium significantly influences the mechanistic pathway of Knoevenagel-Michael cascades [6]. Mechanistic studies demonstrate that this hydrogen-bonding solvent accelerates the second Michael addition step while affecting the catalyst turnover mechanism. The solvent participates in hydrogen bonding interactions with the β-ketoester moiety, facilitating enamine formation and promoting the desired cascade cyclization process.

Green chemistry approaches to Knoevenagel-Michael cascades have been developed using heterogeneous catalysts and environmentally benign reaction conditions [8] [7]. Sulfonic acid-functionalized SBA-15 (SBA-Pr-SO₃H) serves as an effective nanoporous acid catalyst for promoting three-component condensation reactions under solvent-free conditions. The mechanistic pathway involves acid activation of the aldehyde component, followed by nucleophilic attack by the amine substrate and subsequent cyclization with the dimedone component to yield benzacridine derivatives in 80-87% yield.

Biocatalytic approaches to Knoevenagel-Michael cascades represent an emerging mechanistic pathway for sustainable benzacridine synthesis [9]. Flavin reductase, when operating in a cofactor-independent mode, demonstrates promiscuous catalytic activity for both Knoevenagel condensation and Michael addition reactions. The mechanistic studies reveal that removal of the NADH cofactor is essential for inducing the desired promiscuous activity, enabling the enzyme to catalyze the cascade reaction for tetraketone synthesis with moderate efficiency.

Computational mechanistic studies provide detailed insights into the energetics and transition states involved in Knoevenagel-Michael cascade pathways [6]. Density functional theory calculations reveal that the initial Michael addition proceeds over a relatively small energy barrier (11.6 kcal/mol), consistent with experimental observations. The subsequent cyclization step is highly exergonic, driving the cascade reaction to completion and ensuring high conversion to the desired benzacridine products.

The mechanistic versatility of Knoevenagel-Michael cascades extends to various substrate combinations and catalyst systems [7] [10]. Salicylaldehyde derivatives with sulfonyl compounds undergo efficient cascade reactions using piperidine/para-toluenesulfonic acid co-catalytic systems, yielding 2H-chromene products in 70-85% yield. The mechanistic pathway involves initial Knoevenagel condensation followed by oxa-Michael addition and cyclization to form the heterocyclic framework.

XLogP3

Other CAS

Wikipedia

Dates

Explore Compound Types

C16H18ClN3S

C29H29ClN2Na2O5